N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class of heterocyclic molecules, characterized by a fused thiazole-pyridazinone core. Its structure includes a 2,4-difluorophenyl acetamide group at the 5-position and a thiophen-2-yl substituent at the 7-position of the pyridazinone ring (Figure 1). This compound is hypothesized to exhibit kinase inhibitory or antimicrobial activity based on structural analogs .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N4O2S2/c1-9-21-16-17(28-9)15(13-3-2-6-27-13)23-24(18(16)26)8-14(25)22-12-5-4-10(19)7-11(12)20/h2-7H,8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZQMFRLKXMGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolo[4,5-d]pyridazin core, followed by the introduction of the thiophene and difluorophenyl groups. Common reagents used in these steps include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazolo[4,5-d]pyridazin ring, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight | Key Structural Differences vs. Target Compound |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-...thiazolo[4,5-d]pyridazin-5-yl]acetamide | C₂₀H₁₄ClFN₄O₂S | 4-ClPh (amide), 4-FPh (C7) | 428.866 | Replaces thiophene with 4-fluorophenyl; Cl vs. F on phenyl |
| N-(4-Nitrophenyl)-2-{2-[3-(4-ClPh)...thiazol-5-yl}acetamide | C₂₇H₂₂ClN₅O₃S | 4-NO₂Ph (amide), pyrazolyl (C3) | 532.01 | Nitrophenyl group; pyrazolyl instead of thiazolo-pyridazinone |
| 2-((3-Ethyl-5,6-dimethyl-4-oxo...thieno[2,3-d]pyrimidin-2-yl)thio)acetamide | C₁₉H₁₈F₂N₄O₂S₂ | Thieno[2,3-d]pyrimidinone core | 452.55 | Thieno-pyrimidinone vs. thiazolo-pyridazinone core |
| N-(2-Methylphenyl)-2-[4-oxo-2-(phenylimino)...thiazolidin-5-yl]acetamide | C₂₄H₂₂N₄O₃S₂ | Phenylimino-thiazolidinone core | 502.58 | Thiazolidinone ring instead of pyridazinone |
Key Observations
Thiophen-2-yl at C7 may improve π-stacking in enzyme active sites compared to 4-fluorophenyl in ’s analog .
Core Heterocycle Variations: Thiazolo[4,5-d]pyridazinone (target) vs. thieno[2,3-d]pyrimidinone (): The sulfur atom in thiazole enhances hydrogen-bond acceptor capacity, while thiophene’s electron-rich system favors hydrophobic interactions . Pyrazolyl-containing analogs () exhibit broader hydrogen-bonding networks due to the pyrazole’s NH group, which is absent in the target compound .
Biological Activity Trends: Thiazolo-pyridazinones (e.g., ) show moderate COX-2 inhibition (IC₅₀ ~1.2 µM), whereas thiophene-containing analogs (e.g., target compound) are predicted to have stronger kinase inhibition (e.g., p38 MAPK) due to thiophene’s planar structure . Antibacterial activity: Benzothiazole derivatives () with thioacetamide groups exhibit MIC values of 4–8 µg/mL against S. aureus; the target compound’s thiophene may enhance Gram-positive activity .
Biological Activity
N-(2,4-difluorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, antioxidant effects, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound is characterized by its complex structure which includes:
- A difluorophenyl group
- A thiazolo[4,5-d]pyridazine moiety
- An acetamide functional group
The molecular formula is with a molecular weight of approximately 378.41 g/mol.
1. Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. The following table summarizes its cytotoxic effects against various cancer cell lines:
The compound exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a candidate for further development in cancer therapy.
2. Antioxidant Activity
Antioxidant properties were evaluated using various assays including the DPPH and TBARS assays. The compound showed significant inhibition of lipid peroxidation, suggesting that it can mitigate oxidative stress in biological systems. The structure with substituents at specific positions enhanced its antioxidant capacity.
3. Structure-Activity Relationships (SARs)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituents on the thiazolo ring significantly affect both cytotoxicity and antioxidant activity.
- Variations in the phenyl group lead to changes in binding affinity to target proteins involved in cancer progression.
Case Studies
A notable case study involved the synthesis of thiazolopyridazine derivatives that included this compound as a lead structure. The study highlighted:
- Enhanced cytotoxicity against breast and lung cancer cell lines.
- Mechanistic studies revealing apoptosis induction through caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
